molecular formula C14H11IN2O3S B3305671 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- CAS No. 923583-80-6

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-

Cat. No.: B3305671
CAS No.: 923583-80-6
M. Wt: 414.22 g/mol
InChI Key: XASFIJCEMNQLQI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-: is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolopyridine core, an iodine atom, a methoxy group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- typically involves multiple steps, starting with the formation of the pyrrolopyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom or other functional groups.

  • Substitution: The methoxy and phenylsulfonyl groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or iodine.

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution reactions often require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various iodinated, demethylated, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- is studied for its potential biological activities. It has been investigated for its role in inhibiting certain enzymes and receptors, which can be useful in drug discovery and development.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in materials science, such as the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... By binding to these receptors, the compound can disrupt the signaling pathways that promote cancer cell proliferation.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine: A simpler analog without the iodine, methoxy, and phenylsulfonyl groups.

  • 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Similar to the target compound but without the phenylsulfonyl group.

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine and methoxy groups.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- stands out due to its combination of functional groups, which provides it with unique chemical and biological properties. This combination allows for a broader range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-methoxypyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3S/c1-20-10-7-12-13(15)9-17(14(12)16-8-10)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASFIJCEMNQLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731050
Record name 1-(Benzenesulfonyl)-3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923583-80-6
Record name 1-(Benzenesulfonyl)-3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (15, 4.30 g, 15.7 mmol) in 53.6 mL of N,N-dimethylformamide under nitrogen, sodium hydride (0.690 g, 60% in mineral oil, 17.2 mmol) was added. After 10 minutes, benzenesulfonyl chloride (11, 2.20 mL, 17.2 mmol) was added and the reaction was cooled in a water bath. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and the filtrate purified by silica gel column chromatography, eluting with 30-100% ethyl acetate in hexane. Appropriate fractions were combined and concentrated under vacuum to provide the desired compound (16, 4.60 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
53.6 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
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1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
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1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
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1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
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1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
Reactant of Route 6
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1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-

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